![molecular formula C18H19N3O6S B11061815 N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide](/img/structure/B11061815.png)
N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, oxo, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide typically involves multi-step organic reactions. The initial steps often include the formation of the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of the nitro, oxo, and sulfonamide groups through various chemical reactions. Common reagents used in these steps include nitrating agents, oxidizing agents, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent.
N,N-diethyl-3-nitrobenzamide: Similar structure but lacks the oxazepine core.
N,N-diethyl-3-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide: Similar structure but lacks the nitro group.
Uniqueness
N,N-diethyl-8-methyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19N3O6S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N,N-diethyl-3-methyl-9-nitro-6-oxo-5H-benzo[b][1,4]benzoxazepine-2-sulfonamide |
InChI |
InChI=1S/C18H19N3O6S/c1-4-20(5-2)28(25,26)17-10-16-14(8-11(17)3)19-18(22)13-7-6-12(21(23)24)9-15(13)27-16/h6-10H,4-5H2,1-3H3,(H,19,22) |
InChI Key |
QVJWTNUPAGJRJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1C)NC(=O)C3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11061737.png)
![3-(5-bromothiophen-2-yl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061738.png)
![Methyl 2-[(2-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B11061753.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061754.png)
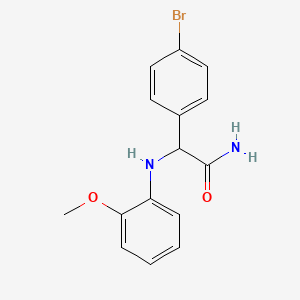
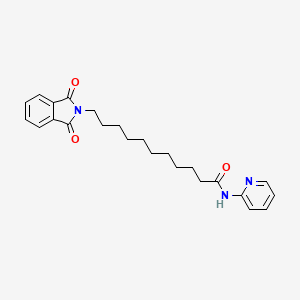
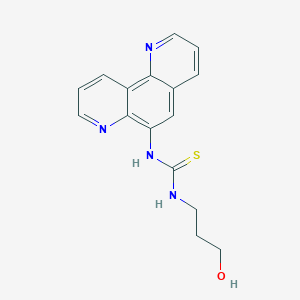
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-5(4H)-one](/img/structure/B11061775.png)

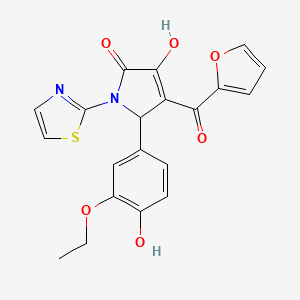
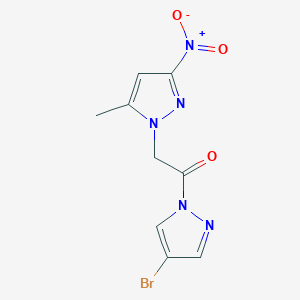
![2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B11061806.png)

![4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11061823.png)
